Adb-hexinaca -

Adb-hexinaca

Catalog Number: EVT-10955404
CAS Number:
Molecular Formula: C20H30N4O2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADB-HEXINACA is a synthetic cannabinoid receptor agonist that belongs to a class of compounds known as new psychoactive substances. This compound features a hexyl substituent at the indazole core, distinguishing it from other synthetic cannabinoids. It has gained attention for its potent activity at cannabinoid receptors, particularly the CB1 receptor, which is primarily responsible for the psychoactive effects associated with cannabis use. ADB-HEXINACA has been identified in various drug formulations and is not currently classified as a controlled substance in many jurisdictions, raising concerns regarding its availability and potential misuse .

Source and Classification

ADB-HEXINACA was synthesized in research settings, particularly noted for its emergence in the illicit drug market. It is classified as a synthetic cannabinoid receptor agonist, which are compounds designed to mimic the effects of natural cannabinoids found in cannabis. The classification of ADB-HEXINACA falls under the broader category of new psychoactive substances, which are often developed to circumvent existing drug laws while still providing psychoactive effects similar to those of traditional cannabis products .

Synthesis Analysis

Methods

The synthesis of ADB-HEXINACA involves several chemical reactions that typically start with readily available precursors. The process generally includes:

  1. Formation of the Indazole Core: The indazole structure is created through condensation reactions involving appropriate nitrogen-containing compounds.
  2. Introduction of the Hexyl Group: The hexyl chain is introduced via alkylation reactions, where a hexyl halide reacts with the indazole derivative.
  3. Final Modifications: Additional functional groups may be added to enhance receptor binding affinity and selectivity.

Technical Details

The synthesis has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring high purity and structural integrity of the final product .

Molecular Structure Analysis

Structure

ADB-HEXINACA's molecular structure can be described as follows:

  • Chemical Formula: C_{17}H_{24}N_{2}O
  • Molecular Weight: 284.39 g/mol
  • Structural Features:
    • An indazole core
    • A hexyl substituent
    • An amide functional group

Data

The compound's three-dimensional structure can be visualized using computational chemistry software, which aids in understanding its interaction with cannabinoid receptors. The presence of the hexyl group is crucial for its binding affinity and pharmacological activity .

Chemical Reactions Analysis

Reactions

ADB-HEXINACA undergoes several metabolic transformations when introduced into biological systems:

  1. Hydroxylation: Addition of hydroxyl groups at various positions on the hexyl tail.
  2. Oxidation: Conversion to ketones and carboxylic acids.
  3. Glucuronidation: Conjugation with glucuronic acid for excretion.

Technical Details

The metabolic profile of ADB-HEXINACA was studied using human hepatocyte incubations followed by liquid chromatography-quadrupole time-of-flight mass spectrometry analysis, revealing multiple metabolites formed through these reactions .

Mechanism of Action

ADB-HEXINACA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Its mechanism involves:

  1. Binding: The compound binds to the CB1 receptor in the brain, mimicking the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis.
  2. Activation: Upon binding, it activates intracellular signaling pathways that lead to various physiological effects, including altered mood and perception.

Data from pharmacological studies indicate that ADB-HEXINACA exhibits high potency at these receptors, contributing to its significant psychoactive effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; potential for forming hazardous by-products during synthesis or degradation.

Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, confirming structural integrity and purity above 95% .

Applications

ADB-HEXINACA has primarily been studied for its pharmacological properties within research contexts. Its applications include:

  1. Research Tool: Used in studies examining cannabinoid receptor functions and their role in various physiological processes.
  2. Forensic Science: Detection of ADB-HEXINACA in biological samples aids in understanding patterns of substance use and abuse.
  3. Drug Development: Insights gained from studying ADB-HEXINACA contribute to the development of new therapeutic agents targeting cannabinoid receptors.

As synthetic cannabinoids continue to evolve, compounds like ADB-HEXINACA play a crucial role in both scientific inquiry and public health discussions surrounding psychoactive substances .

Introduction to ADB-HEXINACA as a Novel Synthetic Cannabinoid Receptor Agonist (SCRA)

Emergence and Prevalence in the Global Illicit Drug Market

ADB-HEXINACA was first identified in April 2021 in seized herbal material in Manchester, United Kingdom, and concurrently in infused papers within Scottish prisons [1] [4]. Its initial appearance was rapidly followed by detections in seized samples in Florida, USA, confirming its transatlantic diffusion [4] [7]. By late 2021, ADB-HEXINACA had become one of the most prevalent SCRAs in the UK and was documented in 118 drug reports within the US National Forensic Laboratory Information System (NFLIS) that year [1] [6].

European monitoring indicated fluctuating but persistent prevalence. In Germany, ADB-HEXINACA was detected in 3.5% of SCRA-positive urine samples and 5.5% of SCRA-positive blood/serum samples submitted for abstinence control and forensic analysis up to December 2022 [5]. Its appearance in prisons and within vulnerable populations highlighted its role in the evolving NPS landscape, driven partly by attempts to evade substance-specific legislation [1] [5].

A significant challenge for monitoring ADB-HEXINACA prevalence lies in its extensive metabolism. The parent compound is rapidly biotransformed in vivo, making metabolite identification crucial for toxicological confirmation [1] [5] [6].

Table 1: Key Biomarkers for Detecting ADB-HEXINACA Exposure

Biomarker TypeSpecific MetaboliteAbundance in UrinePrimary Metabolic Pathway
Major Phase I Metabolite5-oxo-hexyl ADB-HEXINACA (M9)HighHydroxylation/Dehydrogenation (Hexyl tail)
Major Phase I Metabolite4-hydroxy-hexyl ADB-HEXINACA (M8)HighHydroxylation (Hexyl tail)
Major Phase I MetaboliteAmide Hydrolysis Product (M16)ModerateTerminal Amide Hydrolysis
Secondary Metabolite5-hydroxy-hexyl ADB-HEXINACA (M6)ModerateHydroxylation (Hexyl tail)
Minor MetaboliteDihydrodiol MetabolitesLowEpoxidation/Hydrolysis (Indazole core)

Structural Classification within the Indazole-3-Carboxamide SCRA Family

ADB-HEXINACA belongs unequivocally to the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide subclass of SCRAs, sharing a common pharmacophore backbone with controlled substances like ADB-BUTINACA (butyl tail) and ADB-PINACA (pentyl tail) [1] [3] [4]. Its molecular formula is C₂₀H₃₀N₄O₂ (molecular weight: 358.5 g/mol) [3] [7]. The defining structural features are:

  • Indazole-3-Carboxamide Core: A nitrogen-rich indazole heterocycle provides the primary scaffold for cannabinoid receptor interaction. The carboxamide group at the 3-position is essential for activity.
  • Tert-Leucinamide Pharmacophore: The N-linked 2-amino-3,3-dimethylbutanamide group ((S)-tert-leucinamide) is a critical determinant of high-affinity binding to CB1 receptors. This moiety is conserved across the most potent contemporary SCRAs [4] [6].
  • N-Hexyl Tail Substituent: This represents the key novel structural deviation. A six-carbon saturated alkyl chain (hexyl: -CH₂-CH₂-CH₂-CH₂-CH₂-CH₃) is attached to the indazole nitrogen (N1 position). This hexyl tail distinguishes ADB-HEXINACA from predecessors typically featuring shorter alkyl chains (e.g., butyl: C4, pentyl: C5) or bulkier cyclic substituents [2] [4].

Quantitative structure-activity relationship (QSAR) studies of related SCRAs indicate that N1-alkyl chains between 4 and 6 carbons optimize hydrophobic interactions within the receptor binding pocket [4]. The hexyl chain represents an extension within this optimal range, potentially enhancing receptor binding kinetics compared to shorter homologs.

Properties

Product Name

Adb-hexinaca

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexylindazole-3-carboxamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26)

InChI Key

PZMLDAGKYPJWHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.